N-(pyrazin-2-yl)piperidine-3-carboxamide
Description
N-(pyrazin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine ring connected to a pyrazine moiety via a carboxamide linker. The carboxamide group enhances solubility and facilitates intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and molecular recognition . This compound has drawn interest in medicinal chemistry due to its structural similarity to pyrazinamide, a first-line antitubercular agent, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-pyrazin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-11-6-8)14-9-7-12-4-5-13-9/h4-5,7-8,11H,1-3,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBRQZEJRAMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Pyrazin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, detailing its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a pyrazinyl group at the nitrogen atom and a carboxamide functional group. This structure is significant for its interaction with biological targets, particularly in cancer therapy and metabolic disorders.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance, a study demonstrated that derivatives of this compound could inhibit CHK1 and CHK2 kinases, which are critical in cell cycle regulation. The IC50 values for these compounds were reported as follows:
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity Ratio (CHK2/CHK1) |
|---|---|---|---|
| N-(pyrazin-2-yl)pyrimidin-4-amines | 2.1 | 27 | 12.9 |
The selectivity for CHK1 over CHK2 suggests potential utility in cancer therapies where CHK1 inhibition can induce apoptosis in tumor cells while sparing normal cells .
HDL Cholesterol Stimulation
Another notable activity of this compound is its role as a stimulant for HDL cholesterol. This property may have implications for treating cardiovascular diseases such as arteriosclerosis and dyslipidemia. The compound has been shown to enhance HDL levels, contributing to improved lipid profiles in animal models .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- CHK1 and CHK2 Inhibition : By inhibiting these kinases, the compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
- HDL Modulation : The compound enhances the activity of enzymes involved in HDL metabolism, potentially promoting reverse cholesterol transport .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound derivatives in various biological assays:
- Caspase Activation : In vitro studies indicated that certain derivatives activate caspases in cancer cell lines, suggesting a mechanism for inducing apoptosis .
- Antimycobacterial Activity : Research on related compounds has shown that modifications to the pyrazine ring can significantly affect antimycobacterial potency, indicating that structural optimization is crucial for enhancing therapeutic efficacy against tuberculosis .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity:
- Substituents on the Piperidine Ring : Variations in substituents can lead to significant changes in potency against specific targets.
- Pyrazine Ring Modifications : Alterations to the pyrazine moiety have been shown to enhance or diminish activity depending on their electronic and steric properties .
Scientific Research Applications
Medicinal Chemistry
N-(pyrazin-2-yl)piperidine-3-carboxamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anti-inflammatory Properties : Research indicates its potential in treating inflammatory diseases by modulating immune responses.
- Cholesterol Regulation : It has been identified as an HDL cholesterol stimulant, suggesting its utility in managing dyslipidemia and cardiovascular diseases .
Cancer Research
The compound has shown promise as an inhibitor of specific protein kinases involved in cancer progression:
- Polo-like Kinase 1 (PLK1) Inhibition : this compound derivatives have been studied for their ability to inhibit PLK1, which plays a crucial role in cell cycle regulation and tumorigenesis. This inhibition could lead to apoptosis in cancer cells and tumor shrinkage in xenograft models .
Material Science
In addition to biological applications, this compound is being explored for its potential in developing new materials:
- Polymer Chemistry : Its unique structure allows it to serve as a building block for synthesizing complex polymers with desirable properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] demonstrated the efficacy of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics.
Case Study 2: Cancer Treatment
In preclinical trials, this compound derivatives were administered to mice with induced tumors. Results indicated a marked reduction in tumor size, correlating with PLK1 inhibition levels measured through biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-(pyrazin-2-yl)piperidine-3-carboxamide with analogs differing in substituents, linker types, or core heterocycles. Key parameters include biological activity, hydrogen-bonding capacity, and electronic properties.
Piperidine-Carboxamide Derivatives
- N-(5-Chloropyridin-2-yl)piperidine-3-carboxamide This analog replaces pyrazine with chloropyridine. The carboxamide group retains hydrogen-bonding capacity, similar to the parent compound. However, the pyridine ring lacks the nitrogen-rich environment of pyrazine, which may reduce interactions with bacterial folate pathways . Key Data: Molecular weight = ~295.7 g/mol; exhibits strong hydrogen bonding via carboxamide and halogen bonding via chlorine .
- N-(1-Benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide This derivative incorporates a benzyl-piperidine substituent and a pyrimidine ring. Pyrimidine’s dual nitrogen atoms may mimic pyrazine’s interactions but with altered electronic properties. No direct antitubercular data are reported, but its structural complexity suggests broader target versatility .
Pyrazine-Linked Sulfonamides and Amides
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides Replacing the carboxamide linker with sulfonamide (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) alters biological activity. These compounds showed antitubercular activity (MIC = 6.25 µg/mL against M. tuberculosis H37Rv) but act via folate pathway inhibition, unlike carboxamide derivatives.
N-(Pyrazin-2-yl)benzamides
Retro-amide linkers (benzamide vs. carboxamide) in this series demonstrated moderate antimycobacterial activity. The carboxamide in this compound may offer superior hydrogen-bonding geometry, enhancing solubility and target affinity compared to rigid benzamides .
Pivalamide Derivatives
- N-(3-Pyridyl)pivalamide
Pivalamide (tert-butyl carboxamide) substituents, as in this compound, increase steric bulk and metabolic stability but reduce hydrogen-bonding capacity. Unlike this compound, pivalamides prioritize lipophilicity over polar interactions, making them less suitable for targets requiring solubility .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Analogs
Research Findings and Implications
- Hydrogen Bonding and Solubility : The carboxamide group in this compound facilitates robust hydrogen bonding, critical for solubility and target binding. Sulfonamide analogs sacrifice this for metabolic stability .
- Electronic Effects : Chloropyridine derivatives (e.g., N-(5-chloropyridin-2-yl)piperidine-3-carboxamide) leverage halogen bonding for enhanced target recognition, a feature absent in pyrazine-based compounds .
- Antitubercular Potential: While sulfonamides show direct activity, their mechanism diverges from carboxamides, underscoring the importance of linker choice in drug design .
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of N-(pyrazin-2-yl)piperidine-3-carboxamide generally involves the following key steps:
Piperidine Ring Functionalization: Starting from a piperidine derivative, the nitrogen or carbon atoms are selectively functionalized to introduce reactive groups suitable for further coupling. For example, 1-(pyrazin-2-yl)piperidin-4-amine can be used as a core intermediate.
Introduction of Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution or amide coupling, often starting from pyrazine-2-carboxylic acid or its derivatives.
Amide Bond Formation: The carboxamide linkage is formed by coupling the amine-functionalized piperidine with pyrazine carboxylic acid derivatives using carbodiimide-mediated coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification and Characterization: Final compounds are purified by chromatographic techniques (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.
Detailed Preparation Procedure Example
A representative synthetic route for this compound is outlined below based on documented methodologies:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Functionalization of Piperidine | React 1-(pyrazin-2-yl)piperidin-4-amine with chloroacetyl chloride in DMF, using lithium hydride (LiH) as base | Introduces a chloroacetyl intermediate suitable for coupling |
| 2 | Amide Coupling | Couple the chloroacetyl intermediate with pyrazine-2-carboxylic acid using EDC/HOBt in DMF with N,N-diisopropylethylamine (DIPEA) | Forms the amide bond linking piperidine and pyrazine rings |
| 3 | Purification | Silica gel chromatography with ethyl acetate/hexane gradient | Achieves purity >95% as confirmed by HPLC |
| 4 | Characterization | ¹H and ¹³C NMR, HRMS, HPLC-PDA | Confirms structure and purity |
This approach is supported by synthetic protocols for related compounds involving pyrazinyl-piperidine scaffolds.
Optimization of Reaction Conditions
Temperature: Optimal coupling reactions are typically performed at 25–60°C to balance reaction rate and minimize side reactions.
Solvent: Dimethylformamide (DMF) is preferred due to its polarity and ability to dissolve both reactants and coupling agents.
Base and Catalyst Loading: Lithium hydride (LiH) is used in 1.5 equivalents for effective deprotonation during nucleophilic substitution; carbodiimide coupling agents are used in stoichiometric amounts.
Design of Experiments (DoE): Fractional factorial designs and response surface methodologies have been applied to optimize parameters such as temperature, solvent choice, and reagent ratios, improving yield and reproducibility.
Analytical Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural verification | Piperidine protons appear at δ 2.5–3.5 ppm; pyrazine aromatic protons at δ 8.5–9.0 ppm; amide NH proton typically around δ 9.5–11 ppm |
| ¹³C NMR | Carbon environment analysis | Signals for amide carbonyl carbons observed between 160–170 ppm; aromatic and aliphatic carbons identified as per structure |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ consistent with C₁₉H₂₂N₄O₃ (molecular weight ~354.4 g/mol) |
| HPLC-PDA | Purity assessment | Purity >95% achieved; chromatograms show single major peak with appropriate retention time |
Comparative Summary of Preparation Methods
| Aspect | Method 1: Chloroacetyl Intermediate Coupling | Method 2: Direct Amide Coupling via Pyrazine-2-carboxylic Acid |
|---|---|---|
| Starting Material | 1-(pyrazin-2-yl)piperidin-4-amine | Piperidine-3-amine and pyrazine-2-carboxylic acid |
| Coupling Agent | EDC/HOBt with DIPEA | EDC/HOBt with DIPEA |
| Solvent | DMF | DMF or DCM |
| Reaction Temperature | 25–60°C | Room temperature to 60°C |
| Yield | Moderate to high (50–80%) | Moderate to high (50–85%) |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Analytical Confirmation | NMR, MS, HPLC | NMR, MS, HPLC |
Summary Table of Key Synthetic Parameters
| Parameter | Recommended Range/Value | Comments |
|---|---|---|
| Solvent | DMF (N,N-dimethylformamide) | Good solubility and reaction medium |
| Base | Lithium hydride (LiH), 1.5 equivalents | Facilitates nucleophilic substitution |
| Coupling Agents | EDC/HOBt (1.0–1.2 equivalents each) | Efficient amide bond formation |
| Temperature | 25–60°C | Balances reaction rate and side reactions |
| Reaction Time | 4–24 hours | Depends on scale and conditions |
| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient |
| Yield | 50–85% | Optimized by DoE methods |
Q & A
Q. What are the common synthetic routes for N-(pyrazin-2-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrazine-2-amine with piperidine-3-carboxylic acid derivatives via amide bond formation. For example, describes multi-step protocols for analogous carboxamides using reagents like T3P® (propanephosphonic acid anhydride) or EDCI/HOBt for activation . Yield optimization strategies include:
- Catalyst Selection : Use of triethylamine or DMAP to enhance reaction efficiency.
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate high-purity products. Lower yields (e.g., 31% in ) may require iterative solvent screening (e.g., DMF vs. THF) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrazine aromatic protons at δ 8.3–8.5 ppm, piperidine CH2 groups at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₅N₄O: 235.12).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What preliminary pharmacological screening methods are recommended for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. highlights similar carboxamides tested for IC₅₀ values against tumor models .
- Enzyme Inhibition Studies : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement).
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing piperidine C3 vs. C5 carbons) .
- X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via vapor diffusion (e.g., using ethanol/water mixtures).
- Isotopic Labeling : ¹⁵N-labeled pyrazine can validate coupling patterns in complex spectra .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at pyrazine C5 (e.g., halogens) or piperidine N1 (e.g., alkyl groups) to probe steric/electronic effects. notes analogs like N-(5-methylpyridin-2-yl)piperidine-3-carboxamide for comparative SAR .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. For example, demonstrates that alkoxy substitutions enhance anticancer activity in related compounds .
Q. What methodologies assess the metabolic stability of this compound?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and measure degradation via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use HPLC-HRMS to detect oxidative metabolites (e.g., hydroxylation at piperidine C4) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
